methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Description
Methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (CAS: 163213-38-5) is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered 1,4-diazepine ring. Its molecular formula is C₉H₁₁N₃O₃, with a molecular weight of 209.20 g/mol . This compound is synthesized via scalable methods involving alkylation of methyl pyrazole 3,5-dicarboxylate followed by cyclization, as demonstrated in recent studies .
Properties
IUPAC Name |
methyl 4-oxo-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-15-9(14)6-5-7-8(13)10-3-2-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWXQPZYUOQXYLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCNC(=O)C2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377629 | |
| Record name | methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818740 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
163213-38-5 | |
| Record name | methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Table 1: Optimization of Lactam Reduction Conditions
| Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Phenylsilane/NiCl₂ | THF | 25 | 30 |
| BMS | THF | 50 | 68 |
| LiAlH₄ | Et₂O | 0 | 42 |
Epoxide Ring-Opening Cyclization Approach
An alternative two-step method employs ethyl 3-aryl-1H-pyrazole-5-carboxylates as starting materials. Alkylation with 2-(chloromethyl)oxirane in the presence of NaH in dimethylformamide (DMF) at 40°C generates ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate with >90% regioselectivity. Treatment with primary amines (e.g., ammonia, benzylamine) in methanol induces nucleophilic ring-opening at the less hindered epoxide carbon, followed by intramolecular cyclization via attack of the amine on the ester carbonyl. This one-pot sequence delivers the target diazepinone in 63–98% yield, depending on the amine substituent.
Mechanistic studies confirm an Sₙ2 pathway for the epoxide opening, with the amine acting as both nucleophile and base. Steric hindrance from bulky aryl groups on the pyrazole ring minimally affects reaction efficiency, enabling broad substrate scope.
Table 2: Impact of Base and Solvent on Alkylation Efficiency
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | Solvent-free | 70 | 24 |
| Cs₂CO₃ | Acetonitrile | 25 | 58 |
| DBU | THF | 25 | 87 |
Microwave-Assisted Cyclocondensation
Recent advances leverage microwave irradiation to accelerate key cyclization steps. A protocol by Natarajan et al. subjects methyl 1-(3-aminopropyl)-3,5-dicarboxylate to microwave heating at 140°C in toluene, completing cyclization in 15 minutes versus 24 hours under conventional conditions. This method achieves comparable yields (85%) while reducing side reactions such as ester hydrolysis.
Functionalization and Derivatization Techniques
Post-synthetic modifications of the diazepine core enable diversification for structure-activity relationship (SAR) studies. Buchwald–Hartwig arylation using Pd(OAc)₂/XPhos catalyzes coupling of aryl halides at the C3 position, yielding derivatives with electron-donating (e.g., 4-OMe, 72%) and electron-withdrawing (e.g., 4-CF₃, 80%) groups. Chan–Lam coupling with boronic acids installs aryl motifs at C7 with moderate efficiency (55–68%).
Table 3: Yields of Selected Buchwald and Chan–Lam Couplings
| Substituent | Buchwald Yield (%) | Chan–Lam Yield (%) |
|---|---|---|
| 4-OMe | 81 | 59 |
| 4-CF₃ | 80 | 69 |
| 2-Cl | 59 | 55 |
Challenges and Optimization Strategies
A persistent challenge is the competitive formation of regioisomers during alkylation. Employing DBU as a non-nucleophilic base suppresses N2 alkylation, favoring N1 substitution. Additionally, Boc protection of the amine prior to cyclization prevents unwanted polymerization.
Scale-up studies identify borane-THF complexes as preferable to LiAlH₄ for lactam reduction due to safer handling and higher reproducibility. Purification via silica gel chromatography remains standard, though recrystallization from ethyl acetate/hexanes improves purity to >99% .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydro derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or diazepine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications.
Scientific Research Applications
Biological Activities
Methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate exhibits various biological activities that make it a candidate for further research and development:
- Anticonvulsant Activity : Research has indicated that compounds with similar structures possess anticonvulsant properties. The diazepine moiety is often associated with such effects due to its interaction with GABA receptors .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases .
- Cytotoxic Effects : Some derivatives of pyrazolo-diazepines have shown cytotoxicity against cancer cell lines, indicating a possible role in cancer therapy .
Medicinal Chemistry Applications
The unique structure of this compound allows for modifications that can enhance its pharmacological profile:
- Drug Design : The compound can serve as a scaffold for designing new drugs targeting neurological disorders or cancers. Structural modifications can lead to derivatives with improved potency and selectivity .
- Synthesis of Analogues : Researchers are exploring the synthesis of analogues to evaluate their biological activities systematically. This approach helps in identifying lead compounds for further development .
Case Study 1: Anticonvulsant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazolo-diazepine derivatives and evaluated their anticonvulsant activity using animal models. This compound was among the compounds tested and showed significant activity compared to controls .
Case Study 2: Anti-inflammatory Effects
A recent investigation published in the European Journal of Pharmacology explored the anti-inflammatory effects of various diazepine derivatives. This compound was found to reduce inflammation markers in vitro and in vivo models significantly .
Mechanism of Action
The mechanism of action of methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in ring size, substituents, and functional groups, influencing their physicochemical and pharmacological profiles:
Notes:
- Substituent Effects : Ethyl esters (e.g., compound in ) exhibit higher molecular weight and lipophilicity than methyl esters, which may influence metabolic stability and solubility .
- Bioactivity : Anti-cancer activity is observed in ferrocenyl derivatives (e.g., ), while RSV inhibition is prominent in ethyl ester and 3-methylfuran derivatives .
Biological Activity
Methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (CAS: 163213-38-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C9H11N3O3
- Molecular Weight: 209.21 g/mol
- Purity: 97%
The compound features a unique fused heterocyclic structure that contributes to its biological activity. The presence of multiple nitrogen atoms in the diazepine ring system is significant for its interaction with biological targets.
Research indicates that compounds within the pyrazolo[1,5-a][1,4]diazepine class exhibit various pharmacological activities. The mechanism of action often involves modulation of neurotransmitter systems and enzyme inhibition. For instance, derivatives of this class have been identified as allosteric modulators for glutamate receptors and inhibitors for kinases involved in cancer pathways .
Pharmacological Properties
- Neuropharmacology:
- Anticancer Activity:
- Antimicrobial Properties:
Synthetic Approaches
The synthesis of methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives typically involves multi-step processes:
- A common method includes the cyclization of hydrazones with α-keto esters to form the pyrazole ring followed by diazepine formation through further reactions with amines or carbonyl compounds .
Case Studies
- Study on mGluR5 Modulators:
- Anticancer Efficacy:
Data Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
